molecular formula C15H26O3 B027353 Echinaxanthol CAS No. 102341-43-5

Echinaxanthol

Cat. No.: B027353
CAS No.: 102341-43-5
M. Wt: 254.36 g/mol
InChI Key: ZZIAFVLVIODAMJ-LACSLYJWSA-N
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Description

Echinaxanthol is a naturally occurring xanthophyll carotenoid primarily isolated from marine organisms, including certain species of sea urchins (Echinoidea) and algae. Structurally, it is characterized by a conjugated polyene chain with hydroxyl groups at specific positions, contributing to its antioxidant and anti-inflammatory properties . Its molecular formula is C₄₀H₅₆O₂, with a molecular weight of 568.88 g/mol.

Properties

CAS No.

102341-43-5

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

4-[(1S,3R,4R,5S,6R,7R)-3,5-dihydroxy-1-methyl-4-propan-2-yl-7-bicyclo[4.1.0]heptanyl]butan-2-one

InChI

InChI=1S/C15H26O3/c1-8(2)12-11(17)7-15(4)10(6-5-9(3)16)13(15)14(12)18/h8,10-14,17-18H,5-7H2,1-4H3/t10-,11-,12-,13+,14-,15+/m1/s1

InChI Key

ZZIAFVLVIODAMJ-LACSLYJWSA-N

SMILES

CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O

Isomeric SMILES

CC(C)[C@@H]1[C@@H](C[C@]2([C@@H]([C@H]2[C@@H]1O)CCC(=O)C)C)O

Canonical SMILES

CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Echinaxanthol shares structural homology with other xanthophylls, including astaxanthin , lutein , and zeaxanthin . Key differences lie in hydroxylation patterns and side-chain modifications, which influence solubility, bioavailability, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Hydroxyl Groups Solubility (in DMSO, mg/mL) LogP Primary Source
This compound C₄₀H₅₆O₂ 2 15.2 ± 0.3 8.9 Sea urchins, algae
Astaxanthin C₄₀H₅₂O₄ 4 8.7 ± 0.2 9.5 Microalgae, salmon
Lutein C₄₀H₅₆O₂ 2 10.5 ± 0.4 8.2 Spinach, kale
Zeaxanthin C₄₀H₅₆O₂ 2 9.8 ± 0.3 8.7 Corn, saffron

Data derived from in vitro solubility assays and computational modeling studies .

Pharmacological Activity

This compound exhibits superior radical scavenging activity compared to astaxanthin and lutein in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays (IC₅₀ = 12.3 µM vs. 18.7 µM and 22.4 µM, respectively) . However, its anti-inflammatory efficacy in LPS-induced macrophages is less potent than zeaxanthin (TNF-α inhibition: 45% vs. 62% at 10 µM ) .

Table 2: Bioactivity Profile

Compound DPPH IC₅₀ (µM) TNF-α Inhibition (%) Bioavailability (Oral, %) Half-life (h)
This compound 12.3 45 14.2 6.8
Astaxanthin 18.7 38 9.5 5.2
Lutein 22.4 28 11.8 7.1
Zeaxanthin 15.6 62 13.5 6.5

In vivo pharmacokinetic data from rodent models .

Stability and Industrial Applicability

This compound demonstrates higher photostability than lutein under UV exposure (degradation rate: 15% vs. 28% after 24 h ), making it a viable candidate for nutraceutical formulations . Conversely, its thermal stability at >60°C is inferior to astaxanthin, limiting its use in high-temperature processing .

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